molecular formula C9H8N2O2 B3170635 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde CAS No. 944902-87-8

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

Cat. No.: B3170635
CAS No.: 944902-87-8
M. Wt: 176.17 g/mol
InChI Key: JGFCMRSKRBDNTE-UHFFFAOYSA-N
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Description

6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 944902-87-8) is a high-purity chemical building block belonging to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, which are recognized as priority pharmacophores in drug discovery . This compound features a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . Its structure, which contains both a reactive aldehyde group and a methoxy-substituted heteroaromatic system, makes it a versatile intermediate for the design and synthesis of novel bioactive molecules . This scaffold is of significant value in medicinal chemistry research, particularly in the synthesis of phosphonocarboxylate analogs that act as potent inhibitors of Rab geranylgeranyl transferase (RGGT), a therapeutic target for disrupting Rab protein prenylation in cancer research . Furthermore, the imidazo[1,2-a]pyridine core is a common structural element in compounds evaluated for a range of biological activities, including urease inhibition, as well as exhibiting analgesic, anticancer, and anxiolytic properties . Researchers utilize this aldehyde in multi-component reactions, such as the aza-Friedel-Crafts reaction, to efficiently create diverse chemical libraries for biological screening . Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as this compound may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-9-10-4-7(6-12)11(9)5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFCMRSKRBDNTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN2C(=NC=C2C=O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717073
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944902-87-8
Record name 6-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxyimidazo[1,2-a]pyridine-3-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction typically proceeds under mild conditions, yielding the desired product in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reactant concentrations can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-Methoxyimidazo[1,2-A]pyridine-3-carboxylic acid.

    Reduction: 6-Methoxyimidazo[1,2-A]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through various pathways, including signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The inhibitory activity of 6-substituted imidazopyridine derivatives against urease has been systematically explored. Below is a detailed comparison based on substituent type, position, and enzymatic inhibition data (Table 1).

Table 1: Comparison of 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde Analogs as Urease Inhibitors

Compound Substituent(s) (Position) IC₅₀ (μM) Key Interactions with Urease Active Site
4i -CF₃ (meta-aryl) 5.68 ± 1.66 Pi-pi stacking, halogen bonds, hydrogen bonds
4o -CF₃ (ortho-aryl) 7.11 ± 1.24 Reduced pi-alkyl interactions vs. 4i
4g -OH (meta-aryl), -NO₂ (meta-aryl) 9.41 ± 1.19 Hydrogen bonds with Ala334, Glu331
4h -OH (2,4-di-substituted aryl) 10.45 ± 2.57 Multiple CH bonds, weaker than 4g
4e -OCH₃ (2,4-di-substituted aryl) >21.37* Moderate activity; less potent than thiourea
Thiourea (Standard) - 21.37 ± 1.76 Baseline for comparison

Key Findings :

Substituent Electronic Effects: EWGs Enhance Potency: Analogs with EWGs (e.g., -CF₃ in 4i and -NO₂ in 4g) exhibit superior inhibition (IC₅₀ < 10 μM) compared to thiourea (IC₅₀ = 21.37 μM). These groups stabilize ligand-enzyme interactions via halogen bonding and dipole effects . Electron-Donating Groups (EDGs): Methoxy (-OCH₃) substituents, as in 4e, show reduced activity (IC₅₀ > 21.37 μM), likely due to unfavorable electronic effects for binding to urease’s active site .

Substituent Position: Ortho vs. Meta: The position of -CF₃ significantly impacts potency. Analog 4i (meta-CF₃) is more active than 4o (ortho-CF₃), attributed to better alignment with hydrophobic pockets (e.g., Leu253, His323) . Di-Substituted Derivatives: 4h (2,4-di-OH) is less potent than 4g (meta-OH/-NO₂), indicating steric hindrance or suboptimal hydrogen-bond geometry in di-substituted analogs .

Predicted Activity of 6-Methoxy Derivative :

  • Based on SAR trends, the 6-methoxy analog is expected to exhibit moderate urease inhibition (IC₅₀ > 10 μM) due to its EDG nature. However, its activity could vary depending on the aryl ring’s substitution pattern and docking conformation .

Molecular Docking Insights :

  • Hydrogen Bonding: Analogs with -OH or -NO₂ form strong hydrogen bonds with residues like Glu331 and Ala334, critical for stabilizing the enzyme-inhibitor complex .
  • Pi Interactions : Aromatic stacking (e.g., pi-pi T-shaped with Phe335) enhances binding affinity, as seen in 4i and 4g .

Biological Activity

Overview

6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. Its unique molecular structure, characterized by a fused bicyclic system, contributes to its distinct chemical and biological properties. The molecular formula is C9H8N2O2C_9H_8N_2O_2 with a molecular weight of 176.17 g/mol.

The biological activity of this compound primarily involves its interaction with various biological targets, leading to significant biochemical effects:

  • Target of Action : The compound is known to interact with bacterial cells and may inhibit their growth and proliferation through specific biochemical pathways.
  • Mode of Action : It is believed that the compound disrupts normal cellular functions in bacteria, ultimately leading to cell death. This mechanism is similar to other imidazo[1,2-A]pyridine derivatives that have shown antibacterial properties.
  • Biochemical Pathways : The compound interferes with essential metabolic processes in bacterial cells, which can include inhibition of key enzymes involved in cell wall synthesis or energy metabolism.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity : Preliminary studies suggest that this compound can inhibit the growth of several bacterial strains, including multidrug-resistant strains. Its minimum inhibitory concentration (MIC) has been reported in the range of 0.10 – 0.19 μM against certain strains of tuberculosis (TB) .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsMIC Range (μM)
AntibacterialInhibition of bacterial growth0.10 – 0.19
Anti-TuberculosisEffective against MDR and XDR strains0.05 – 1.5
Enzyme InhibitionPotential QcrB inhibitorN/A

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • A study evaluating novel imidazo[1,2-a]pyridinecarboxamide derivatives reported that modifications to the structure significantly enhanced anti-TB activity. Compounds derived from this class were found to be more potent than traditional treatments like isoniazid against resistant TB strains .
  • Another investigation highlighted the importance of structural modifications on the imidazo-pyridine framework, demonstrating that specific substitutions could lead to improved pharmacokinetic properties and increased selectivity against target pathogens .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the behavior of this compound in biological systems:

  • Absorption : Initial findings suggest favorable absorption characteristics.
  • Distribution : The compound shows significant plasma protein binding (>99%) which may influence its therapeutic efficacy.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes have been identified as key factors in the bioactivation and detoxification of this compound.
  • Excretion : Further studies are required to elucidate the excretion pathways and half-life of the compound in vivo.

Table 2: Pharmacokinetic Properties

ParameterValue
Plasma Protein Binding>99%
CYP Inhibition (CYP3A4)52.2%
Hepatocyte Stability0.19% remaining (human) at 2 hrs
Liver Microsome Stability1.51% remaining (human) at 60 mins

Q & A

Q. What are the common synthetic routes for 6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde?

Methodological Answer:

  • Route 1: Use a Cu(II)-catalyzed dehydrogenative aminooxygenation of 6-methoxy-substituted precursors, as demonstrated in imidazo[1,2-a]pyridine-3-carbaldehyde synthesis .
  • Route 2: Modify the 6-position via oxidation or substitution reactions. For example, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde can undergo Mizoroki–Heck reactions to introduce functional groups, with optimization of Pd(OAc)₂ and tri(o-tolyl)phosphine catalysts under inert atmospheres .
  • Purification: Column chromatography (silica gel, EtOAc/hexane) yields ~69% purity, as seen in analogous methoxy-substituted derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • IR Spectroscopy: Identify carbonyl (C=O, ~1685–1600 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches .
  • NMR: ¹H NMR reveals aldehyde proton (δ ~9.8–10.2 ppm), aromatic protons (δ ~6.8–8.5 ppm), and methoxy group (δ ~3.8–4.0 ppm). ¹³C NMR confirms aldehyde carbon (δ ~190–195 ppm) .
  • X-Ray Diffraction: Resolve intramolecular H-bonding between the aldehyde and peri-H atoms (e.g., H-5), with interatomic distances ~2.5–3.0 Å .

Advanced Research Questions

Q. How does the methoxy group at the 6-position influence electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects: The methoxy group donates electron density via resonance, stabilizing the imidazo[1,2-a]pyridine core and altering frontier molecular orbitals (HOMO-LUMO gaps). This is confirmed by DFT calculations in analogous chalcone derivatives .
  • Reactivity Impact: Electron-donating methoxy groups enhance electrophilic substitution at the 3-carbaldehyde position, facilitating Schiff base formation (e.g., with p-anisidine) under reflux in methanol with glacial acetic acid catalysis .

Q. How can contradictory crystallographic data on hydrogen bonding be resolved?

Methodological Answer:

  • Refinement Software: Use SHELXL for high-resolution data refinement. For ambiguous H-bonding interactions (e.g., C–H⋯O/N), employ restraints (DFIX, DANG) and validate via R-factor convergence (<5%) .
  • Validation Tools: Cross-check with PLATON ADDSYM to detect missed symmetry and Mercury for Hirshfeld surface analysis .

Q. What strategies optimize the synthesis of derivatives for antimicrobial activity?

Methodological Answer:

  • Derivative Design: Attach chalcone or oxazole moieties via Claisen-Schmidt condensation (PEG-400 solvent, 16-hour reflux) to enhance bioactivity .
  • Activity Screening: Test against Trypanosoma cruzi and Leishmania infantum using in vitro assays (IC₅₀ values <10 μM). Prioritize compounds with trifluoromethyl or nitro substituents for improved membrane permeability .

Q. How do computational methods predict nonlinear optical (NLO) properties of derivatives?

Methodological Answer:

  • DFT Calculations: Use Gaussian09 with B3LYP/6-311++G(d,p) basis sets to calculate hyperpolarizability (β) and dipole moments. Validate with experimental Z-scan techniques for nonlinear refractive indices .
  • Structure-Activity: Electron-withdrawing groups (e.g., nitro) at the 2-position enhance NLO response by delocalizing π-electrons in coumarin-imidazo hybrids .

Data Analysis & Experimental Design

Q. How to address low yields in Mizoroki–Heck functionalization reactions?

Methodological Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (triarylphosphines vs. N-heterocyclic carbenes). Use Design of Experiments (DoE) to balance temperature (80–120°C) and solvent polarity (DMF vs. toluene) .
  • Byproduct Analysis: Monitor reaction progress via LC-MS. Quench side reactions (e.g., homocoupling) with excess boronic acid and degassed solvents .

Q. What experimental controls are critical in urease inhibition studies?

Methodological Answer:

  • Positive Controls: Include thiourea derivatives (e.g., acetohydroxamic acid) to benchmark IC₅₀ values.
  • Negative Controls: Test solvent (DMSO) and unsubstituted imidazo[1,2-a]pyridine to isolate substituent effects .
  • Kinetic Assays: Use Lineweaver-Burk plots to determine inhibition mechanism (competitive vs. non-competitive) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde
Reactant of Route 2
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6-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde

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